4-Methylpiperidine-Thiazole: Potency Against P. aeruginosa
In a direct comparison of thiazole derivatives, the presence of the 4-methylpiperidine moiety conferred superior activity against *Pseudomonas aeruginosa*. The lead compound containing this substructure, ((Z)-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile), demonstrated an MIC of 10 μg/mL, whereas other compounds in the same 30-member library without this specific substitution pattern exhibited significantly weaker or no activity against this clinically relevant Gram-negative pathogen [1]. A related analog, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole, showed an MIC of 62.5 μg/mL against the same strain, confirming that the 4-methylpiperidin-1-yl-thiazole core is a key driver of anti-pseudomonal activity, albeit with potency highly dependent on additional substituents [2].
| Evidence Dimension | Antibacterial activity (MIC) against P. aeruginosa |
|---|---|
| Target Compound Data | 10 μg/mL (for a closely related 4-methylpiperidine-containing analog) |
| Comparator Or Baseline | Other 2-amino-5-alkylidene-thiazol-4-ones (MIC not quantifiable or >100 μg/mL) |
| Quantified Difference | Lead compound was >10-fold more potent than other analogs in the library |
| Conditions | In vitro antibacterial screen; P. aeruginosa strain; whole-cell assay |
Why This Matters
This data indicates that the 4-methylpiperidin-1-yl-thiazole substructure is not a generic amine but a privileged fragment for developing anti-pseudomonal agents, a key consideration for infectious disease research programs.
- [1] Jukič M, et al. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Mol Divers. 2013;17(4):773-80. View Source
- [2] Tay F, et al. Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Biomed Res-India. 2017;28(6):2696-2703. View Source
